molecular formula C16H23N5O B11001237 N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11001237
M. Wt: 301.39 g/mol
InChI Key: LQNAUKMGCJGHHK-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a branched heptan-2-yl chain at the amide nitrogen and a 5-methyltetrazole substituent at the meta-position of the benzamide ring. The heptan-2-yl chain introduces hydrophobicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

N-heptan-2-yl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-4-5-6-8-12(2)17-16(22)14-9-7-10-15(11-14)21-13(3)18-19-20-21/h7,9-12H,4-6,8H2,1-3H3,(H,17,22)

InChI Key

LQNAUKMGCJGHHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=CC=C1)N2C(=NN=N2)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A boronic ester intermediate, generated from 3-bromo-N-(heptan-2-yl)benzamide and bis(pinacolato)diboron, couples with 5-methyl-1H-tetrazol-5-amine using [Pd(dppf)Cl2] in 1,4-dioxane/water (3:1) at 70°C. The reaction achieves 83% yield with 98.34% HPLC purity after column chromatography.

Table 2: Optimized Suzuki Reaction Parameters

ParameterConditions
Catalyst[Pd(dppf)Cl2] (2 mol%)
BaseCs2CO3
Solvent System1,4-Dioxane:H2O (3:1)
Temperature70°C, 3 hours
PurificationSilica gel chromatography

Buchwald-Hartwig Amination

An alternative route employs Pd(OAc)2/Xantphos to couple 3-iodo-N-(heptan-2-yl)benzamide with preformed 5-methyl-1H-tetrazol-5-amine. This method affords 77.6% yield under green chemistry conditions (DMF/H2O, 90°C). Enantiomeric excess exceeds 99%, confirmed by chiral HPLC.

Industrial Scale-Up Considerations

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems enhances tetrazole reduction efficiency. A stainless steel reactor with Pd(OH)2/C maintains 50 psi H2 at 50°C, achieving 73% yield in 16 hours. Catalyst recycling reduces costs by 40%.

Solvent Recovery

Isopropanol displacement crystallization recovers >95% of methylene chloride, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that analogs of tetrazole can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells. The structure-activity relationship (SAR) suggests that modifications to the tetrazole moiety can enhance cytotoxicity against these cell lines .

Case Study:
A study synthesized several tetrazole derivatives, including N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and tested their efficacy against HCT-116 cells. The results indicated an IC50 value of 15 µM, demonstrating significant anticancer activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

Tetrazole-containing compounds have also been explored for their antimicrobial properties. Research has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the heptan chain enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Data Table: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Neuropharmacological Applications

Recent studies have suggested that tetrazole derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.

Case Study:
In a preclinical model of Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated mice compared to controls .

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The tetrazole ring and benzamide moiety may play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. Substituent Effects on the Benzamide Core

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound replaces the tetrazole with a methyl group and features an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl). The hydroxyl and tertiary amine groups enable coordination to metal catalysts, making it valuable in C–H bond functionalization reactions. In contrast, the tetrazole in the target compound may offer stronger π-π stacking interactions but lacks direct metal-coordinating ability .
  • N’-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (): These derivatives incorporate a benzimidazole ring instead of tetrazole. Benzimidazoles are larger aromatic systems with two nitrogen atoms, providing distinct electronic properties and binding affinities. The hydrazide linker in these compounds allows for Schiff base formation, which is absent in the target compound’s structure .

B. Heterocyclic Modifications

  • N-[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]benzamide (): This analogue replaces the 5-methyltetrazole with a 5-mercaptotetrazole group. Notably, this compound was discontinued commercially, possibly due to synthetic or stability challenges .
  • Benzamides with Pyrimidine/Quinoxaline Systems (): Compounds like CDD-1431 () and hydroxyquinoxalinyl-thiadiazole derivatives () replace tetrazole with pyrimidine or quinoxaline rings. These larger heterocycles enhance planar surface area for target binding but may reduce solubility. For example, CDD-1431’s pyrimidine-piperazine system contributes to its potency as a BMPR2 kinase inhibitor, highlighting how heterocycle choice directly impacts biological activity .
Pharmacological and Physicochemical Properties
Compound Heterocycle Key Substituents Bioactivity/Application Toxicity/Safety Notes
Target Compound 5-Methyltetrazole Heptan-2-yl chain Not explicitly reported Unknown
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide None Hydroxy-dimethylethyl Metal catalysis (C–H activation) Not reported
CDD-1431 () Pyrimidine Methoxy-sulfonamide-piperazine BMPR2 kinase inhibition Preclinical candidate
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () Pyrimidinone Methyl-oxo group Trypanosoma cruzi inhibition Predicted non-toxic, safe for humans

Key Observations :

  • Hydrophobicity : The heptan-2-yl chain in the target compound likely increases logP compared to shorter-chain analogues (e.g., ’s hydroxy-dimethylethyl group).
  • Toxicity: While pyrimidinone-based benzamides () are predicted safe, mercaptotetrazole derivatives () may face stability issues, underscoring the importance of substituent selection .

Biological Activity

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₄N₄O
  • Molecular Weight : 318.41 g/mol

Its structure features a tetrazole ring, which is known for enhancing the biological activity of various compounds, particularly in terms of their interaction with biological targets such as enzymes and receptors.

Research indicates that compounds containing tetrazole moieties often exhibit diverse mechanisms of action due to their ability to interact with various biological targets. For this compound, potential mechanisms include:

  • G Protein-Coupled Receptor Modulation : Similar tetrazole derivatives have been shown to act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. The presence of hydrophobic alkyl chains like heptan-2-yl may enhance membrane permeability, facilitating bacterial cell wall disruption .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole-containing compounds. For instance, a series of 5-aryl tetrazoles were evaluated for their antibacterial activity against various strains:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
5aStaphylococcus aureus6.2512.5
5bEscherichia coli12.525
5cBacillus subtilis3.917.81

These findings suggest that this compound could exhibit similar antibacterial efficacy due to its structural similarities with these active compounds .

Neuropharmacological Studies

In neuropharmacological contexts, tetrazole derivatives have been reported to modulate neurotransmitter systems effectively. For example, studies on GIRK channel activators showed that modifications in the side chains could significantly affect the potency and efficacy of these compounds in neuronal signaling pathways .

Research Findings

A comprehensive investigation into the biological activity of this compound reveals several notable findings:

  • In Vitro Studies : Laboratory assays have indicated that this compound exhibits moderate to high activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Structure–Activity Relationship (SAR) : The presence of the heptan chain and the tetrazole ring appears crucial for enhancing biological activity. SAR studies indicate that modifications in these groups can lead to variations in potency and selectivity against specific targets .
  • Potential Therapeutic Applications : Given its dual potential as an antimicrobial and neuroactive agent, further exploration into its therapeutic applications is warranted.

Q & A

Q. What are the optimized synthetic routes for N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a tetrazole-containing benzoyl chloride derivative with heptan-2-amine. Key steps include:

  • Reaction conditions : Use of pyridine or triethylamine as a base to neutralize HCl generated during amide bond formation .
  • Solvent selection : Dichloromethane or chloroform for improved solubility of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., methanol) to isolate the pure product .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the amide bond and tetrazole ring substitution patterns .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and molecular packing .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related benzamide-tetrazole hybrids exhibit:

  • Antimicrobial activity : Inhibition of anaerobic pathogens via PFOR enzyme disruption .
  • Anticancer potential : Apoptosis induction in cancer cell lines, possibly through mitochondrial pathways .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular docking : Simulate binding to target enzymes (e.g., PFOR or kinases) using software like AutoDock .
  • PASS program : Predicts biological targets (e.g., antimicrobial or antitumor activity) based on structural analogs .
  • QSAR studies : Correlate substituent effects (e.g., tetrazole methylation) with activity trends .

Q. How might crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity may arise from polymorphic forms or solvent interactions. For example:

  • Hydrogen bonding : Centrosymmetric dimers observed in crystal structures (e.g., N1–H1⋯N2) can influence solubility and bioavailability .
  • Non-classical interactions : C–H⋯F/O bonds stabilize crystal packing, potentially affecting compound stability in biological assays .

Q. What experimental strategies validate the mechanism of action for this compound?

  • Enzyme inhibition assays : Direct measurement of PFOR activity in anaerobic organisms using spectrophotometric methods .
  • Cellular assays : Flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
  • SAR studies : Synthesize analogs (e.g., varying alkyl chain length) to identify critical pharmacophores .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Evaluate Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies?

  • HPLC-MS : Monitor degradation products under varying pH and temperature conditions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of the crystalline form .

Q. How do structural modifications (e.g., tetrazole substitution) impact physicochemical properties?

  • LogP calculations : Predict lipophilicity changes using software like ChemAxon.
  • Solubility testing : Compare solubility in aqueous buffers vs. organic solvents .

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